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For researchers and professionals in drug development and genomics, selecting the right tool
for DNA sequence assembly is a critical step that influences the accuracy and efficiency of
downstream analysis. This guide provides an objective comparison of the Contig Assembly
Program 3 (CAP3), a widely used DNA sequence assembly program, with other alternatives,
supported by experimental data. We delve into the performance of CAP3 on various datasets,
detail the experimental protocols, and visualize its core workflow.

CAP3 Performance Metrics: A Quantitative
Comparison

CAP3's performance is often evaluated based on several key metrics: the number and size of
assembled contigs, and the accuracy of the consensus sequence. A foundational benchmark
study compared CAP3's performance against PHRAP, another popular sequence assembly
program, using BAC (Bacterial Artificial Chromosome) datasets.

The results, summarized below, highlight the distinct advantages of each program. While
PHRAP often generates longer contigs, CAP3 tends to produce fewer errors in the consensus
sequences.[1][2][3][4][5] This suggests that CAP3 excels in generating high-fidelity consensus
sequences, a crucial factor in applications sensitive to sequence accuracy.
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Average

Number of
Number of Length of .
Data Set Program . . Errors in
Large Contigs Large Contigs
Consensus
(bp)
203F CAP3 1 90,292 0
PHRAP 1 89,777 0
322F16 CAP3 1 157,982 2
PHRAP 1 159,179 10
216 CAP3 1 132,057 4
PHRAP 1 167,358 12
12C1 CAP3 2 75,500 1
PHRAP 1 165,000 8

Further comparisons have been made in various research contexts. For instance, a study
involving SNP marker development compared CAP3 with the CLC assembler.[6] Using a 95%
similarity cutoff, CAP3 assembled 576,882 reads into 72,540 contigs, with an average of 8
reads per contig.[6] In contrast, CLC assembled 646,424 reads into 55,433 contigs with an
average of 12 reads per contig.[6] Another study compared the de novo assembly capabilities
of CAP3 with Geneious for avian influenza virus haemagglutinin characterization.[7]

Experimental Protocols

The benchmarking of CAP3 against PHRAP was conducted using four BAC datasets. The
experimental protocol involved the following key steps:

 Input Data: The input for CAP3 consisted of a FASTA file containing the sequence reads.[1]
[2] Optionally, files containing quality values and forward-reverse constraints could also be
provided.[1][2] The quality value file must be in FASTA format and named xyz.qual, while the
constraint file should be named xyz.con, where xyz is the name of the sequence file.[1][2]

o Execution: Both CAP3 and PHRAP were run on each of the 16 datasets.
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o Output Analysis: The consensus sequences generated by both programs were compared
with the known answer sequence of 167,358 bp.[1] The number of differences between the
generated consensus and the reference sequence was calculated to determine the error
rate.[2]

o Parameter Settings: For the comparison with the CLC assembler, CAP3 was run with a
stringency level of 95% similarity per 100 bp.[6] Key adjustable parameters in CAP3 that
influence its performance include cutoffs for base quality, overlap similarity score, overlap
length, and overlap percent identity.[8]

CAP3 Assembly Workflow

The CAP3 assembly process is a multi-phase algorithm designed to efficiently and accurately
reconstruct a consensus sequence from a set of DNA reads.[1] The workflow can be visualized
as a three-stage process:

Click to download full resolution via product page

CAP3's three-phase assembly workflow.

Phase 1: Overlap Detection The initial phase focuses on identifying reliable overlaps between
reads.[1] This involves:

 Clipping of Poor Quality Regions: The 5' and 3' ends of reads with low-quality scores are
removed to reduce errors in overlap calculation.[1][2]

o Overlap Computation: Efficient algorithms are used to find potential overlaps between all
pairs of reads.[1]

« Filtering False Overlaps: Overlaps that do not meet certain criteria for length and similarity
are discarded.
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Phase 2: Contig Construction In this phase, the reads are assembled into contigs.

¢ Joining Reads: Reads are progressively merged to form contigs based on the strength of
their overlap scores.[1]

o Applying Constraints: An unusual feature of CAP3 is its use of forward-reverse constraints to
correct assembly errors and link contigs.[1][2][4] These constraints arise from sequencing
both ends of a subclone and provide information on the expected orientation and distance
between two reads.[1][2]

Phase 3: Consensus Generation The final phase is dedicated to producing the definitive
consensus sequence for each contig.

o Multiple Sequence Alignment: The reads within each contig are aligned using a multiple
sequence alignment method.[1]

o Consensus and Quality Calculation: A consensus sequence is generated from the alignment,
with a quality value assigned to each base.[1] CAP3 utilizes base quality values from the
input reads to improve the accuracy of the consensus sequence.[1][2]

In conclusion, CAP3 remains a robust and reliable tool for DNA sequence assembly,
particularly in applications where consensus accuracy is paramount. While other assemblers
may produce longer contigs, CAP3's meticulous approach to overlap detection and its unique
use of forward-reverse constraints contribute to its high-fidelity output. The choice between
CAP3 and other assemblers will ultimately depend on the specific requirements of the research
project, including the nature of the sequencing data and the desired balance between contig
length and sequence accuracy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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